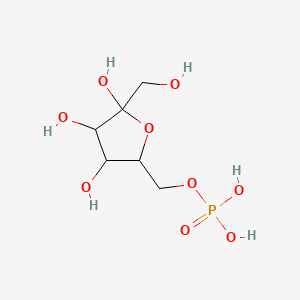

Tagatose, 6-(dihydrogen phosphate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Tagatose, 6-(dihydrogénophosphate) est un dérivé phosphorylé du tagatose, un sucre rare. Il s'agit d'un phosphate de cétohexose de formule moléculaire C6H13O9P

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le Tagatose, 6-(dihydrogénophosphate) peut être synthétisé par des méthodes enzymatiques et chimiques. Une approche courante implique l'isomérisation du fructose-6-phosphate en tagatose-6-phosphate en utilisant des enzymes telles que la fructose-6-phosphate 4-épimérase . Les conditions de réaction incluent généralement une solution tamponnée à pH 7,5 et une température de 40°C .

Méthodes de production industrielle

La production industrielle du Tagatose, 6-(dihydrogénophosphate) utilise souvent un système en cascade multienzymatique. Cette méthode implique l'utilisation de plusieurs enzymes pour convertir le saccharose en tagatose-6-phosphate par une série de réactions de phosphorylation et de déphosphorylation . Le processus est optimisé pour un rendement et une efficacité élevés, ce qui le rend adapté à une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Le Tagatose, 6-(dihydrogénophosphate) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools de sucre.

Substitution : Les groupes phosphate peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions incluent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées en solutions aqueuses à pH et température contrôlés .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés du tagatose-6-phosphate, des alcools de sucre et divers composés substitués en fonction des réactifs et des conditions utilisés .

Applications De Recherche Scientifique

Le Tagatose, 6-(dihydrogénophosphate) a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme substrat dans des études enzymatiques pour comprendre les mécanismes du métabolisme des sucres.

Mécanisme d'action

Le Tagatose, 6-(dihydrogénophosphate) exerce ses effets en participant aux voies métaboliques. Il est phosphorylé par la tagatose-6-phosphate kinase pour former du tagatose-1,6-bisphosphate, qui pénètre ensuite dans diverses voies biochimiques . Le composé affecte le métabolisme du sucre en inhibant les enzymes clés et en modifiant les flux métaboliques .

Mécanisme D'action

Tagatose, 6-(dihydrogen phosphate) exerts its effects by participating in metabolic pathways. It is phosphorylated by tagatose-6-phosphate kinase to form tagatose-1,6-bisphosphate, which then enters various biochemical pathways . The compound affects sugar metabolism by inhibiting key enzymes and altering metabolic fluxes .

Comparaison Avec Des Composés Similaires

Composés similaires

Fructose-6-phosphate : Un phosphate de cétohexose similaire impliqué dans la glycolyse.

Glucose-6-phosphate : Un autre phosphate d'hexose ayant des rôles dans la glycolyse et la gluconéogenèse.

Galactose-6-phosphate : Impliqué dans la voie de Leloir du métabolisme du galactose.

Unicité

Sa capacité à inhiber certaines enzymes et à affecter les voies métaboliques le distingue des autres phosphates d'hexose .

Propriétés

IUPAC Name |

[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWGXPAPYGQALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O9P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)